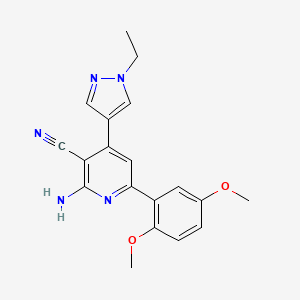![molecular formula C21H18FN3 B5451397 (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B5451397.png)
(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a pyridine moiety and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and pyridines, which undergo condensation reactions to form the core structure. Key steps may involve:
Condensation Reactions: Combining substituted pyrrole and pyridine derivatives under acidic or basic conditions.
Substitution Reactions: Introducing the fluorophenyl group through nucleophilic aromatic substitution.
Purification: Using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Utilizing specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Using reducing agents to convert the compound into reduced forms.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active compound.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Explored for its interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism by which (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile exerts its effects involves binding to specific molecular targets. This may include:
Enzyme Inhibition: Acting as an inhibitor for certain enzymes, thereby affecting biochemical pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-chlorophenyl)prop-2-enenitrile: Similar structure but with a chlorine atom instead of fluorine.
(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-bromophenyl)prop-2-enenitrile: Contains a bromine atom in place of fluorine.
Uniqueness
The presence of the fluorophenyl group in (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile imparts unique electronic properties, potentially enhancing its reactivity and interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3/c1-14-8-9-24-21(10-14)25-15(2)11-18(16(25)3)12-19(13-23)17-4-6-20(22)7-5-17/h4-12H,1-3H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZNLPGRNVNKAZ-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=CC(=C2C)C=C(C#N)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)N2C(=CC(=C2C)/C=C(/C#N)\C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5451320.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-1,4-diazepane](/img/structure/B5451321.png)
![2-ethoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]-3-nitrophenyl acetate](/img/structure/B5451333.png)
![2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5451350.png)
![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-1,3-phenylene diacetate](/img/structure/B5451358.png)

![ethyl 2-[(5E)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5451376.png)
![(2R*,3S*,6R*)-5-(2-fluoro-6-methoxybenzoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5451384.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinamine](/img/structure/B5451390.png)
![5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2(1H)-pyridinone](/img/structure/B5451394.png)
![3-[4-(allyloxy)phenyl]-1-(3-nitrophenyl)-2-propen-1-one](/img/structure/B5451402.png)
![N-isopropyl-2-[3-(3-pyridinyl)-1-azetidinyl]isonicotinamide](/img/structure/B5451403.png)
![1-tert-butyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B5451413.png)
![1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B5451418.png)
